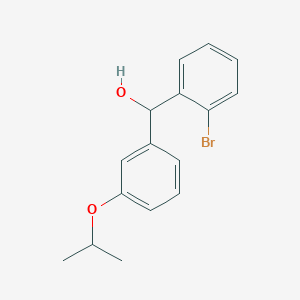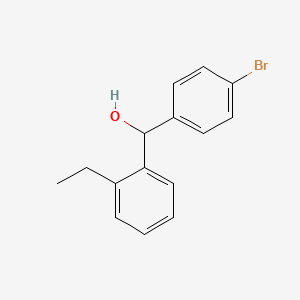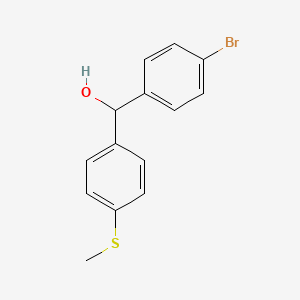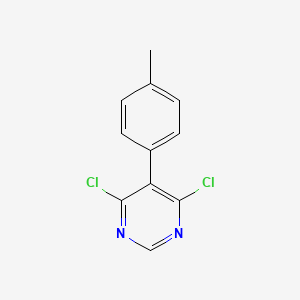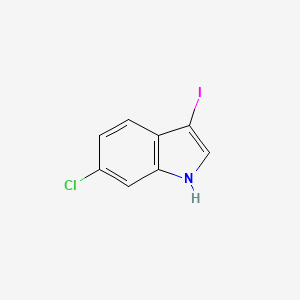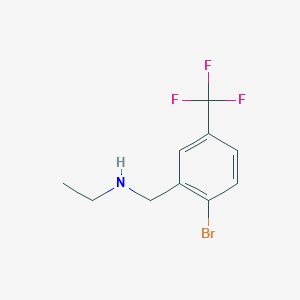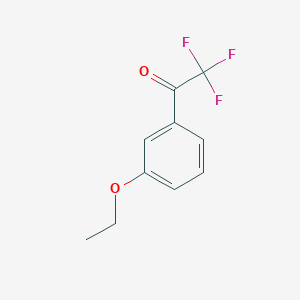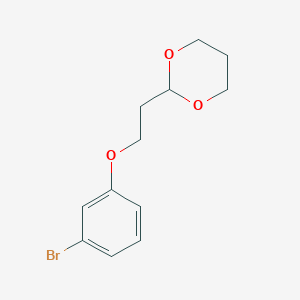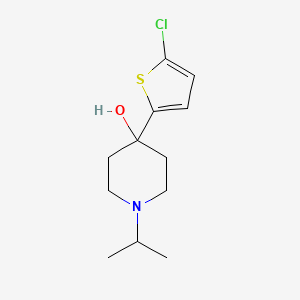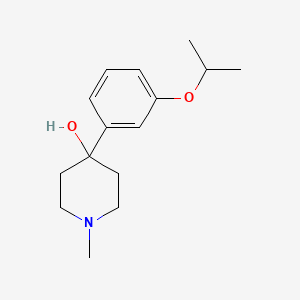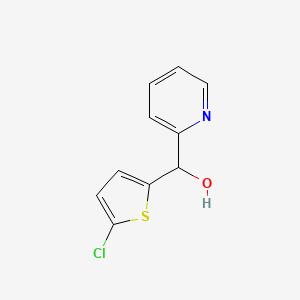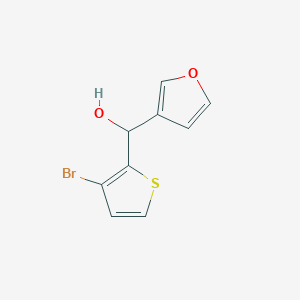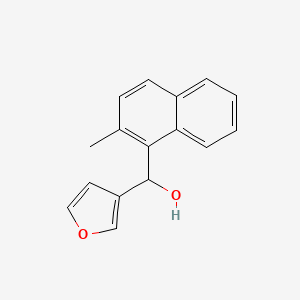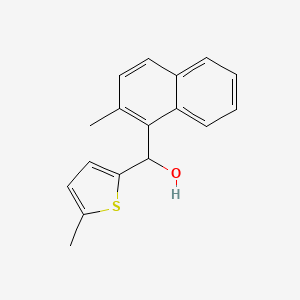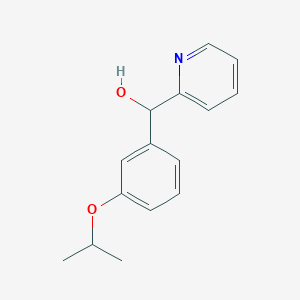
3-iso-Propoxyphenyl-(2-pyridyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iso-Propoxyphenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a phenyl ring substituted with an isopropoxy group and a pyridyl ring attached to a methanol group. It is used primarily in scientific research and has various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 3-iso-Propoxyphenyl-(2-pyridyl)methanol typically involves the reaction of 3-iso-propoxybenzaldehyde with 2-pyridylmethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-iso-Propoxyphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Wissenschaftliche Forschungsanwendungen
3-iso-Propoxyphenyl-(2-pyridyl)methanol is widely used in scientific research due to its unique chemical properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study the interactions between proteins and small molecules. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-iso-Propoxyphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological response . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-iso-Propoxyphenyl-(2-pyridyl)methanol can be compared with other similar compounds, such as 3-iso-propoxybenzaldehyde and 2-pyridylmethanol . While these compounds share some structural similarities, this compound is unique due to the presence of both the isopropoxyphenyl and pyridyl groups attached to the methanol moiety . This unique structure gives it distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Eigenschaften
IUPAC Name |
(3-propan-2-yloxyphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)18-13-7-5-6-12(10-13)15(17)14-8-3-4-9-16-14/h3-11,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAYIVNZVRAMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
